N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide
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Overview
Description
N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is an organic compound characterized by the presence of a pyrrole ring fused with a phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Acetic acid or other suitable organic solvents
Catalysts: Acid catalysts like sulfuric acid or Lewis acids
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality
Purification steps: Such as recrystallization or chromatography to achieve high purity
Quality control: Rigorous testing to meet industry standards
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents like bromine or chlorine
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Conversion to corresponding amines or alcohols
Substitution: Halogenated derivatives or other substituted products
Scientific Research Applications
N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It can:
Inhibit enzyme activity: By binding to active sites
Modulate signaling pathways: Affecting cellular processes
Induce apoptosis: In cancer cells through mitochondrial pathways
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propionic acid
- 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid
Uniqueness
N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl group enhances its stability and potential for diverse chemical modifications.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
N-[3-(2,5-dioxopyrrol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12(14)17/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLQMPQVKMMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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